molecular formula C17H23N7 B2933815 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine CAS No. 2415562-04-6

4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine

Cat. No. B2933815
CAS RN: 2415562-04-6
M. Wt: 325.42
InChI Key: BMSNYJAJSJXSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and survival. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. It has also been shown to inhibit the activation of Akt and ERK, two major signaling pathways involved in cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine have been studied extensively. Some of the most notable effects include:
1. Inhibition of cell growth and proliferation: This compound has been shown to inhibit the growth and proliferation of various types of cancer cells in vitro and in vivo.
2. Neuroprotection: 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major factors contributing to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Antiviral and antibacterial activity: This compound has been shown to inhibit the replication of several viruses and bacteria, including HIV, hepatitis C virus, and MRSA.

Advantages and Limitations for Lab Experiments

The advantages and limitations of using 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine in lab experiments depend on the specific research question and experimental design. However, some general advantages and limitations include:
Advantages:
1. Potent and selective: This compound has been shown to be potent and selective in inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and survival.
2. Versatile: 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and infectious diseases.
3. Well-characterized: This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Limitations:
1. Toxicity: This compound has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
2. Solubility: 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine has limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
3. Cost: The synthesis of this compound is complex and requires specialized equipment and expertise, which may make it expensive to produce and limit its availability for certain experiments.

Future Directions

There are several future directions for research on 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine. Some of the most promising directions include:
1. Development of analogs: The synthesis of analogs of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine may lead to the discovery of more potent and selective inhibitors of various enzymes and signaling pathways.
2. Clinical trials: The potential use of this compound as a chemotherapeutic agent for the treatment of various types of cancer and as a neuroprotective agent for the treatment of neurodegenerative diseases should be further investigated in clinical trials.
3. Combination therapy: The use of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine in combination with other chemotherapeutic agents or neuroprotective agents may lead to synergistic effects and improve treatment outcomes.
In conclusion, 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs in various fields of scientific research.

Synthesis Methods

The synthesis of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine has been reported in several research articles. One of the most commonly used methods involves the reaction of 5-methyl-2-aminopyrimidine with 1-bromo-4-(4-piperazin-1-ylphenyl)butan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at elevated temperatures, and the product is obtained after purification using column chromatography.

Scientific Research Applications

4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine has been studied for its potential applications in various fields of scientific research. Some of the most notable applications include:
1. Cancer research: This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
2. Neuroscience: 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine has been studied for its potential use as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major factors contributing to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Infectious diseases: This compound has also been studied for its potential use as an antiviral and antibacterial agent. It has been shown to inhibit the replication of several viruses and bacteria, including HIV, hepatitis C virus, and methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-14-12-19-16(20-13-14)24-10-8-22(9-11-24)15-4-5-18-17(21-15)23-6-2-3-7-23/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSNYJAJSJXSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.